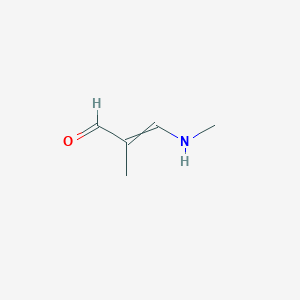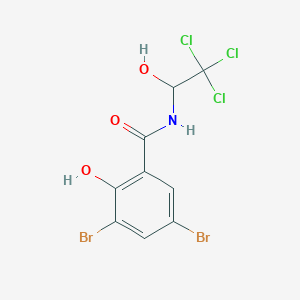
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is an organic compound that features a benzene ring substituted with bromine, hydroxyl, and amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide typically involves multiple steps:
Hydroxylation: The addition of a hydroxyl group at the 2 position.
Amidation: The formation of the amide bond with 2,2,2-trichloro-1-hydroxyethylamine.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove bromine atoms or convert the amide group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups in place of bromine.
Applications De Recherche Scientifique
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. Specific pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Similar structure but lacks the amide group.
3,5-Dibromo-2-hydroxybenzaldehyde: Contains an aldehyde group instead of the amide.
3,5-Dibromobenzamide: Similar but lacks the hydroxyl and trichloroethyl groups.
Uniqueness
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is unique due to the presence of both bromine and trichloroethyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
106792-74-9 |
|---|---|
Formule moléculaire |
C9H6Br2Cl3NO3 |
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
3,5-dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H6Br2Cl3NO3/c10-3-1-4(6(16)5(11)2-3)7(17)15-8(18)9(12,13)14/h1-2,8,16,18H,(H,15,17) |
Clé InChI |
HETITXUGOPKSMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)NC(C(Cl)(Cl)Cl)O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)
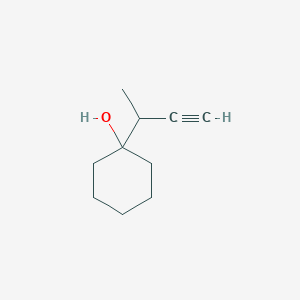

![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)
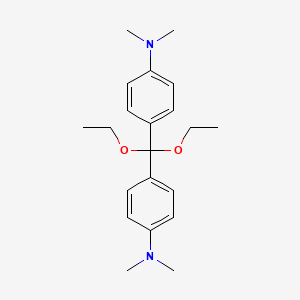
![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)
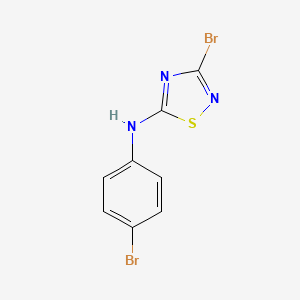

![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)
![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)
